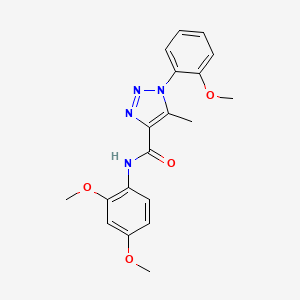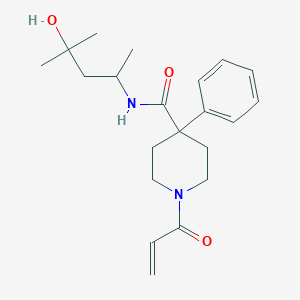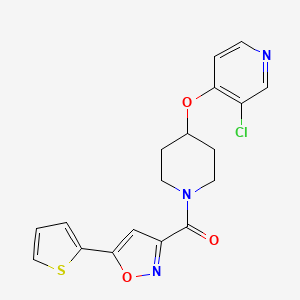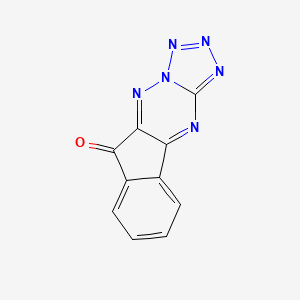![molecular formula C15H21N3O B2920270 N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide CAS No. 1355478-57-7](/img/structure/B2920270.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide, also known as MPA or 1-Cyano-1,2-dimethylpropyl-N-methylphenylamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amphetamine family and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in the reward centers of the brain and a range of other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide are complex and not fully understood. However, it has been found to have a range of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, as well as blocking the reuptake of these neurotransmitters. This can lead to increased activity in the reward centers of the brain, as well as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide in lab experiments is its potential to shed light on the mechanisms of addiction and other neurological disorders. However, there are also several limitations to its use. For example, it can be difficult to obtain and may have potential side effects that need to be carefully monitored.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide. One area of interest is exploring its potential as a treatment for addiction and other neurological disorders. Additionally, researchers may continue to investigate its mechanism of action and potential side effects, as well as developing new synthesis methods to improve its yield and purity.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide is a chemical compound with a range of potential applications in scientific research. While its mechanism of action and physiological effects are not fully understood, it has been found to have a range of effects on the central nervous system that make it a potentially useful tool for studying addiction and other neurological disorders. Further research is needed to fully explore its potential and limitations.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide involves the reaction of 2-bromo-N-methylbenzamide with 1-cyano-1,2-dimethylpropyl magnesium bromide, followed by the addition of acetic anhydride. This process results in the formation of the desired compound with a yield of about 50%.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, as well as blocking the reuptake of these neurotransmitters. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(2)15(3,11-16)17-14(19)10-18(4)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAIQWGBYRGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2920188.png)
![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)





![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)

![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)